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Compound of Interest

Compound Name: ACP-5862-d4

Cat. No.: B12418138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ACP-5862-d4 in

pharmacokinetic (PK) studies of acalabrutinib and its major active metabolite, ACP-5862. ACP-
5862-d4, a deuterated isotopologue of ACP-5862, serves as an ideal internal standard for

bioanalytical quantification, ensuring accuracy and precision in clinical and preclinical research.

Introduction
Acalabrutinib is a potent and selective second-generation inhibitor of Bruton's tyrosine kinase

(BTK) approved for the treatment of various B-cell malignancies.[1] Following oral

administration, acalabrutinib is metabolized, primarily by CYP3A4, to its major active

metabolite, ACP-5862 (also known as M27).[2][3] ACP-5862 is pharmacologically active,

contributing to the overall efficacy of acalabrutinib.[1][2] It exhibits approximately half the

potency of the parent drug for BTK inhibition but has a similar kinase selectivity profile and a

longer terminal elimination half-life of about 7 hours. Given that the mean exposure to ACP-

5862 is about twice that of acalabrutinib, its contribution to the therapeutic effect is significant.

Therefore, accurate quantification of both acalabrutinib and ACP-5862 is crucial for

understanding the complete pharmacokinetic and pharmacodynamic profile of acalabrutinib.

ACP-5862-d4 is utilized as an internal standard in liquid chromatography-tandem mass

spectrometry (LC-MS/MS) methods to ensure reliable measurement of ACP-5862 in biological

matrices.
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Metabolic Pathway of Acalabrutinib
Acalabrutinib undergoes oxidation primarily mediated by the CYP3A enzyme to form its major

active metabolite, ACP-5862. This metabolic conversion is a key determinant of the overall

exposure to active moieties in patients.
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Caption: Metabolic conversion of Acalabrutinib to ACP-5862.

Pharmacokinetic Parameters of ACP-5862
The following table summarizes key pharmacokinetic parameters for ACP-5862, the active

metabolite of acalabrutinib.
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Parameter Value Reference

Formation Km 2.78 µM

Formation Vmax 4.13 pmol/pmol CYP3A/min

Intrinsic Clearance 23.6 µL/min/mg

Time to Peak Plasma

Concentration (Tmax)
~1 hour

Terminal Elimination Half-life

(t1/2)
~7 hours

Bioanalytical Method for Quantification of ACP-5862
A validated, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method is the standard for the simultaneous determination of acalabrutinib and ACP-

5862 in human plasma. ACP-5862-d4 is used as an internal standard for the quantification of

ACP-5862.

Experimental Protocol: LC-MS/MS Quantification
1. Preparation of Standards and Quality Control Samples:

Prepare primary stock solutions (1 mg/mL) of acalabrutinib, ACP-5862, acalabrutinib-d4 (IS-

1), and ACP-5862-d4 (IS-2) in dimethyl sulfoxide (DMSO).

Prepare two separate sets of working solutions from the primary stocks for calibration curve

standards and quality control (QC) samples using a mixture of acetonitrile and water (60:40,

v/v).

Prepare a combined working solution of the internal standards (e.g., 10,000 ng/mL each).

2. Sample Preparation (Liquid-Liquid Extraction):

To a 100 µL aliquot of human plasma, add the internal standard mixture.

Perform liquid-liquid extraction using tert-butyl methyl ether.
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Vortex the mixture and centrifuge to separate the organic and aqueous layers.

Transfer the organic layer to a new tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

3. Chromatographic Conditions:

LC System: A high-performance liquid chromatography (HPLC) system such as an LC-30AD.

Column: XBridge C18 column or equivalent.

Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Flow Rate: 1 mL/min.

Gradient: A suitable gradient elution to separate the analytes from endogenous plasma

components.

4. Mass Spectrometric Conditions:

Mass Spectrometer: A triple quadrupole mass spectrometer such as an API 4000+.

Ionization Mode: Electrospray ionization (ESI) in positive mode.

Detection: Multiple reaction monitoring (MRM).

MRM Transitions:

Acalabrutinib: m/z 466.1 → 372.1

ACP-5862 (ACBM): m/z 482.1 → 388.1

Acalabrutinib-d4 (IS-1): m/z 470.1 → 376.1

ACP-5862-d4 (IS-2): m/z 486.1 → 388.1
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Method Validation Parameters
The bioanalytical method should be validated according to regulatory guidelines (e.g., USFDA).

Parameter Typical Value Reference

Lower Limit of Quantification

(LLOQ)
1-5 ng/mL

Linear Range
1-1000 ng/mL (Acalabrutinib)

5-5000 ng/mL (ACP-5862)

Intra-assay Variability (%CV) ≤8.2%

Inter-assay Variability (%CV) ≤8.8%

Recovery 82.50% - 100.43%

Experimental Workflow for Pharmacokinetic
Analysis
The following diagram illustrates the typical workflow for a pharmacokinetic study involving the

quantification of acalabrutinib and ACP-5862.
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Caption: Workflow for a typical pharmacokinetic study.
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Conclusion
The use of the deuterated internal standard, ACP-5862-d4, is essential for the robust and

reliable quantification of the major active metabolite of acalabrutinib, ACP-5862. The detailed

protocols and data presented here provide a framework for researchers and scientists to

design and execute pharmacokinetic studies, contributing to a better understanding of the

clinical pharmacology of acalabrutinib and facilitating its development and therapeutic

monitoring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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